molecular formula C10H11IO3 B7906565 5-iodo-2-propoxybenzoic acid CAS No. 2100-27-8

5-iodo-2-propoxybenzoic acid

Cat. No.: B7906565
CAS No.: 2100-27-8
M. Wt: 306.10 g/mol
InChI Key: XLTWMAGGMGEEIJ-UHFFFAOYSA-N
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Description

5-iodo-2-propoxybenzoic acid, is an organic compound with the molecular formula C10H11IO3 This compound is characterized by the presence of an iodine atom at the 5th position and a propoxy group at the 2nd position on the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of benzoic acid, 5-iodo-2-propoxy-, typically involves the iodination of a suitable precursor followed by the introduction of the propoxy group. One common method involves the use of 2-chloro-5-iodobenzoic acid as a starting material. The synthetic route includes nitrification, reduction, diazotization, and iodination steps . The reaction conditions often involve the use of concentrated sulfuric acid, nitric acid, and other reagents under controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of benzoic acid, 5-iodo-2-propoxy-, follows similar synthetic routes but on a larger scale. The process is optimized to improve yield and reduce production costs. The use of efficient catalysts and advanced reaction conditions ensures the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-iodo-2-propoxybenzoic acid, undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using suitable reagents.

    Oxidation Reactions: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction Reactions: Reduction of the compound can lead to the formation of various derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as organometallic compounds and halogenating agents are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate and chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

5-iodo-2-propoxybenzoic acid, has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 5-iodo-2-propoxy-, involves its interaction with specific molecular targets and pathways. The iodine atom and propoxy group play crucial roles in its reactivity and interactions with other molecules. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its effects.

Comparison with Similar Compounds

5-iodo-2-propoxybenzoic acid, can be compared with other similar compounds such as:

    2-Iodobenzoic Acid: Similar in structure but lacks the propoxy group.

    2-Chloro-5-iodobenzoic Acid: Contains a chlorine atom instead of a propoxy group.

    5-Iodo-2-methoxybenzoic Acid: Contains a methoxy group instead of a propoxy group.

These comparisons highlight the unique structural features and reactivity of benzoic acid, 5-iodo-2-propoxy-, making it distinct from other related compounds .

Properties

IUPAC Name

5-iodo-2-propoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTWMAGGMGEEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)I)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445198
Record name Benzoic acid, 5-iodo-2-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2100-27-8
Record name 5-Iodo-2-propoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2100-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 5-iodo-2-propoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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